molecular formula C13H8Cl2F2S B7990672 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7990672
M. Wt: 305.2 g/mol
InChI Key: GSJCLUIHSNRJEJ-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a benzene core substituted with chlorine, fluorine, and a sulfanylmethyl group linked to a 3-chloro-4-fluorophenyl moiety. Synthesis likely involves thiol-alkylation reactions, as seen in analogous compounds (e.g., ), where NaH in DMF facilitates sulfur-based substitutions .

Properties

IUPAC Name

2-chloro-4-[(3-chloro-4-fluorophenyl)methylsulfanyl]-1-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F2S/c14-10-5-8(1-3-12(10)16)7-18-9-2-4-13(17)11(15)6-9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSJCLUIHSNRJEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CSC2=CC(=C(C=C2)F)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. This process typically starts with the preparation of the intermediate 1-chloro-2-fluoro-5-bromomethylbenzene, which is then reacted with 3-chloro-4-fluorothiophenol under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are selected to minimize environmental impact and ensure the safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (chlorine and fluorine) on the benzene ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions to remove halogen atoms or reduce the sulfanylmethyl group to a thiol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane (DCM).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol derivatives or dehalogenated products.

Scientific Research Applications

1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.

    Chemical Biology: It is employed in the study of biological systems and the development of chemical probes for biological research.

    Industrial Chemistry: The compound is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The presence of halogen atoms and the sulfanylmethyl group can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Key Functional Groups
Target Compound Benzene 1-Cl, 2-F, 5-[(3-Cl-4-F-C6H3)SCH2] Sulfanylmethyl, Halogens
1-Chloro-4-(phenylsulfonyl)benzene (Sulphenone; ) Benzene 1-Cl, 4-(PhSO2) Sulfonyl, Chlorine
5-(3-Chlorophenylsulfanyl)-pyrazole derivative () Pyrazole 3-CF3, 4-CH3, 5-(3-Cl-C6H4S) Sulfanyl, Trifluoromethyl
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene () Benzene 2-F, 4-CF3, 1-(BnS) Benzylsulfanyl, Trifluoromethyl

Key Observations :

  • Sulfanyl vs.
  • Heterocyclic vs. Benzene Cores : The pyrazole derivative () introduces nitrogen heteroatoms, enhancing hydrogen-bonding capacity and altering solubility compared to the target’s purely aromatic system .
  • Substituent Effects : Trifluoromethyl groups () increase lipophilicity and metabolic stability, whereas the target’s chloro/fluoro combinations balance electron withdrawal and steric effects.

Crystallographic and Structural Data

Crystal structures of related compounds (e.g., ) reveal bond-length variations influenced by substituents:

  • C–S Bond Lengths : In the pyrazole derivative, C–S bonds average 1.78 Å, while sulfanylmethyl groups in benzene systems (e.g., ) may exhibit slight elongation due to steric effects .
  • Software Utilization : Structural analyses often rely on SHELX for refinement () and ORTEP-3 for visualization (), ensuring accuracy in bond-angle and torsion-angle comparisons .

Biological Activity

1-Chloro-2-fluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene is a synthetic organic compound with notable biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications. The data presented is derived from diverse sources, including case studies and research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C13H9Cl2F2S\text{C}_{13}\text{H}_{9}\text{Cl}_{2}\text{F}_2\text{S}

Biological Activity Overview

The biological activities of this compound have been investigated primarily in the context of its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing fluorine and chlorine substituents exhibit enhanced antimicrobial properties. For instance, a study on related fluoroaryl compounds demonstrated significant antibacterial activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 16 µM to 128 µM depending on the specific structure of the compound .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µM)MBC (µM)
MA-11561616
MA-11153232
MA-111664128
MA-1113128Not Detected
MA-1114128Not Detected

This table illustrates the efficacy of various fluoroaryl compounds, indicating that modifications to the phenyl ring significantly affect antimicrobial potency.

Cytotoxic Effects

In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines. One study reported that derivatives similar to this compound showed cytotoxicity against HeLa cells with IC50 values below 20 µM . The mechanism of action appears to involve disruption of cellular membranes and interference with metabolic processes.

Case Studies

  • Antibacterial Properties : A recent study evaluated the antibacterial efficacy of several fluorinated compounds against clinical isolates of S. aureus. The results indicated that compounds with multiple halogen substituents had enhanced activity due to increased lipophilicity, which facilitates membrane penetration .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of halogenated benzene derivatives on breast cancer cells. It was found that these compounds induced apoptosis through reactive oxygen species (ROS) generation, leading to cell death at concentrations as low as 10 µM .

The biological activity of halogenated compounds often involves:

  • Membrane Disruption : Halogenated aromatic compounds can integrate into lipid membranes, altering permeability.
  • Enzyme Inhibition : These compounds may inhibit key enzymes involved in metabolic pathways, leading to cell death.
  • Oxidative Stress Induction : Increased ROS production can trigger apoptotic pathways in cancer cells.

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